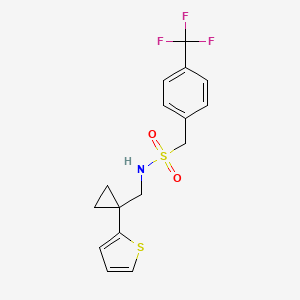

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a thiophene-substituted cyclopropane ring and a 4-(trifluoromethyl)phenyl group. The compound’s structure combines a sulfonamide backbone with aromatic and alicyclic substituents, which are common in pharmaceuticals and agrochemicals due to their metabolic stability and electronic properties.

Properties

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2S2/c17-16(18,19)13-5-3-12(4-6-13)10-24(21,22)20-11-15(7-8-15)14-2-1-9-23-14/h1-6,9,20H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXRMEYBOHUJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, cyclopropylmethyl bromide, 4-(trifluoromethyl)benzene, and methanesulfonyl chloride.

Step 1 Formation of Cyclopropylmethyl Thiophene: Thiophene is reacted with cyclopropylmethyl bromide in the presence of a base like potassium carbonate to form 1-(thiophen-2-yl)cyclopropylmethane.

Step 2 Introduction of the Trifluoromethyl Group: The intermediate is then subjected to a Friedel-Crafts alkylation with 4-(trifluoromethyl)benzene using a Lewis acid catalyst such as aluminum chloride.

Step 3 Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for studying the effects of trifluoromethyl groups on chemical stability and reactivity.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfonamide moiety can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Trifluoromethylphenyl Groups

Several compounds in the literature share structural motifs with the target molecule. For example:

- Compound 17 (4-(thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide): This analogue replaces the sulfonamide group with a butanamide chain.

- Compound 18 (4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) : Incorporates a piperazine ring instead of the cyclopropane. Piperazine enhances solubility but introduces conformational flexibility, which may reduce binding specificity .

| Compound | Key Structural Differences | Potential Impact on Properties |

|---|---|---|

| Target Compound | Cyclopropane, sulfonamide | High rigidity, strong H-bonding |

| Compound 17 | Butanamide chain | Reduced H-bonding, lower polarity |

| Compound 18 | Piperazine ring | Increased solubility, reduced rigidity |

Sulfonamide-Based Agrochemicals

The target compound shares functional similarities with sulfonamide agrochemicals like tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide). Both contain sulfonamide and trifluoromethyl groups, but tolylfluanid includes chlorine atoms, enhancing its antifungal activity. The absence of halogens in the target compound may reduce toxicity but also limit broad-spectrum biocidal effects .

Cyclopropane-Containing Analogues

The cyclopropane moiety in the target compound is structurally distinct from PF45 (a patent compound with a tetrafluorobut-1-enyl chain).

Sulfonamide vs. Carboxamide Derivatives

Compounds like N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide () highlight the role of sulfonamide vs. carboxamide groups. The nitro and methoxy substituents in ’s compound increase electron-deficient character, which may enhance reactivity in electrophilic substitution reactions compared to the target compound’s trifluoromethylphenyl group .

Research Findings and Implications

- Metabolic Stability : The cyclopropane ring in the target compound likely improves metabolic stability compared to piperazine-containing analogues (e.g., Compound 18), as cyclopropane resists cytochrome P450-mediated oxidation .

- Binding Affinity : The sulfonamide group in the target compound may offer stronger hydrogen-bonding interactions with biological targets compared to carboxamide or ester derivatives (e.g., tolylfluanid or fenpyroximate) .

- Synthetic Complexity : The target compound’s synthesis is less fluorination-intensive than PF45, suggesting scalability advantages for industrial applications .

Data Tables

Table 1: Comparative Physicochemical Properties (Inferred)

| Compound | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Acceptors |

|---|---|---|---|

| Target Compound | ~400 | ~3.5 | 5 |

| Compound 17 | ~350 | ~2.8 | 3 |

| PF45 | ~600 | ~5.2 | 8 |

*LogP values estimated based on substituent contributions.

Table 2: Functional Group Contributions

| Group | Role in Target Compound | Example in Analogues |

|---|---|---|

| Cyclopropane | Rigidity, metabolic stability | PF45 (fluorinated alkene) |

| Trifluoromethylphenyl | Lipophilicity, electron withdrawal | Tolylfluanid (CF₃, Cl) |

| Sulfonamide | H-bonding, polarity | (sulfonamide) |

Biological Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12F3N1O2S

- Molecular Weight : 305.30 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that compounds with similar structures, particularly those containing sulfonamide groups, exhibit significant antimicrobial properties. A study highlighted that sulfonamide derivatives showed enhanced antibacterial activity against various strains, including Xanthomonas oryzae and Ralstonia solanacearum. These compounds often outperform traditional antibiotics under specific conditions .

| Compound | Target Bacteria | Activity (IC50) |

|---|---|---|

| E20 | Xoo | 50 mg/L |

| E6 | R. solanacearum | 67% inhibition |

TRPV4 Inhibition

This compound has been investigated as a TRPV4 (Transient Receptor Potential Vanilloid 4) inhibitor. TRPV4 is implicated in various pathological conditions, including retinal diseases. The compound's ability to inhibit TRPV4 could provide therapeutic avenues for treating conditions associated with blood flow disturbances in the retina .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of thiophene derivatives with cyclopropane intermediates, followed by the introduction of trifluoromethyl and sulfonamide groups. Various synthetic routes have been explored to optimize yield and biological activity.

Case Study: Synthesis Pathway

A successful synthesis pathway includes:

- Formation of the cyclopropane ring.

- Functionalization with thiophene.

- Introduction of the trifluoromethyl group.

- Attachment of the methanesulfonamide moiety.

This multi-step synthesis allows for the exploration of different substituents to enhance biological activity.

Research Findings

Recent studies have focused on evaluating the pharmacological profiles of this compound and its derivatives:

- Antibacterial Properties : Some derivatives showed higher efficacy than commercial bactericides at concentrations as low as 50 mg/L .

- Inhibitory Effects on TRPV4 : Preliminary data suggest that this compound may significantly inhibit TRPV4-mediated pathways, which are crucial in managing pain and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.